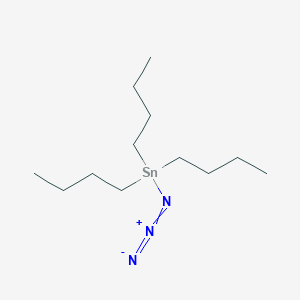

Tributyltin azide

Descripción general

Descripción

PD-144550, también conocido como ácido ®-3-(aminometil)-5-metilhexanoico, es un compuesto que ha despertado interés en varios campos científicos. Es un derivado de la pregabalina, un medicamento conocido utilizado para tratar el dolor neuropático, la epilepsia y el trastorno de ansiedad generalizada.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PD-144550 implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del intermedio: El proceso comienza con la formación de un compuesto intermedio a través de una serie de reacciones que involucran alquilación y reducción.

Resolución quiral: El intermedio se somete entonces a resolución quiral para obtener el enantiómero R deseado.

Conversión final: El intermedio resuelto se convierte aún más en PD-144550 a través de una serie de reacciones químicas, que incluyen aminación y esterificación.

Métodos de producción industrial

La producción industrial de PD-144550 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de catalizadores de alta eficiencia, condiciones de reacción optimizadas y reactores de flujo continuo para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

PD-144550 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir PD-144550 en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Synthesis of Tetrazoles

One of the primary applications of tributyltin azide is in the synthesis of 5-substituted 1H-tetrazoles from nitriles. This reaction is catalyzed by this compound, which facilitates a [3+2] cycloaddition process. The reaction mechanism has been explored through both experimental investigations and density functional theory (DFT) calculations, demonstrating high yields and efficient work-up procedures compatible with pharmaceutical applications (less than 10 ppm residual tin concentration) .

Table 1: Reaction Conditions for Tetrazole Synthesis

| Solvent | Yield (%) |

|---|---|

| Toluene | Low |

| 1,4-Dioxane | Moderate |

| DMF | High |

| Dibutylether | High |

The choice of solvent significantly influences the yield of tetrazole products, with polar solvents generally providing better results .

Synthesis of Aryl Azides

This compound is also employed in the synthesis of aryl azides from aryl amines. This method has garnered attention due to the potential applications of aryl azides in organic and bioorganic chemistry, particularly in the development of pharmaceuticals and agrochemicals . The process typically involves the reaction of aryl amines with this compound, resulting in high yields of aryl azides, which are valuable intermediates for further synthetic transformations.

Applications in Drug Delivery Systems

In pharmaceutical technology, this compound has been investigated for its role in drug delivery systems. For instance, it has been utilized in the development of drug-loaded implants that provide controlled release over extended periods. These implants are designed to minimize side effects and improve patient compliance by delivering medication directly at the site of action .

Case Study 1: Synthesis Efficiency

A study highlighted the efficiency of this compound in synthesizing 1H-tetrazolylstilbenes from cyanostilbenes. The method demonstrated a novel approach to creating complex nitrogen-containing frameworks that are significant in medicinal chemistry .

Case Study 2: Industrial Applications

In industrial settings, this compound has been replaced by sodium azide due to toxicity concerns; however, its initial use was noted for enhancing yield and efficiency in specific applications before transitioning to safer alternatives .

Mecanismo De Acción

PD-144550 ejerce sus efectos al interactuar con objetivos moleculares específicos en el cuerpo. Se sabe que se une a la subunidad alfa-2-delta de los canales de calcio dependientes de voltaje, lo que lleva a una reducción en la liberación de neurotransmisores excitatorios. Este mecanismo es similar al de la pregabalina, pero puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas debido a su estereoquímica única .

Comparación Con Compuestos Similares

PD-144550 es similar a otros compuestos como la pregabalina y la gabapentina. Es único en su estereoquímica específica, lo que puede dar como resultado diferentes actividades biológicas y efectos terapéuticos. Los compuestos similares incluyen:

Pregabalina: El enantiómero S de PD-144550, ampliamente utilizado como medicamento para el dolor neuropático y la epilepsia.

Gabapentina: Otro compuesto relacionado utilizado para tratar condiciones similares, pero con un mecanismo de acción diferente.

Baclofeno: Un compuesto con características estructurales similares, pero utilizado principalmente como relajante muscular

La singularidad de PD-144550 radica en su configuración específica del enantiómero R, que puede ofrecer ventajas distintas en ciertas aplicaciones terapéuticas .

Propiedades

IUPAC Name |

tributylstannanylium;azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.N3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVRTUCVPZTEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[N-]=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17846-68-3 | |

| Record name | Azidotributylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17846-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.